molecular formula C12H13ClO3 B13701136 Methyl 4-(3-Chloro-4-oxobutyl)benzoate

Methyl 4-(3-Chloro-4-oxobutyl)benzoate

Cat. No.: B13701136
M. Wt: 240.68 g/mol
InChI Key: XYUQJSWZYOMYBM-UHFFFAOYSA-N
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Description

Methyl 4-(3-Chloro-4-oxobutyl)benzoate is an organic compound with a molecular formula of C12H13ClO3. It is a white crystalline solid with a distinctive odor and is insoluble in water but soluble in organic solvents. This compound is often used as an intermediate in organic synthesis for the preparation of various other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves the reaction of methyl 4-(3-oxobutyl)benzoate with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-Chloro-4-oxobutyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of amides or esters depending on the nucleophile used.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-(3-Chloro-4-oxobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-Chloro-4-oxobutyl)benzoate involves its interaction with various molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(3-oxobutyl)benzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 4-chloro-3-[(3-oxobutyl)amino]benzoate:

Uniqueness

Methyl 4-(3-Chloro-4-oxobutyl)benzoate is unique due to the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 4-(3-chloro-4-oxobutyl)benzoate

InChI

InChI=1S/C12H13ClO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3

InChI Key

XYUQJSWZYOMYBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC(C=O)Cl

Origin of Product

United States

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